molecular formula C10H13NO3 B8722700 2-hydroxy-N-(2-methoxyethyl)benzamide

2-hydroxy-N-(2-methoxyethyl)benzamide

Cat. No.: B8722700
M. Wt: 195.21 g/mol
InChI Key: VSGSDOAGPKCQBI-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(2-methoxyethyl)benzamide is a salicylamide derivative characterized by a hydroxy group at the ortho-position of the benzamide ring and a methoxyethyl substituent on the amide nitrogen. This compound belongs to a broader class of benzamide derivatives studied for their diverse pharmacological and material science applications.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-hydroxy-N-(2-methoxyethyl)benzamide

InChI

InChI=1S/C10H13NO3/c1-14-7-6-11-10(13)8-4-2-3-5-9(8)12/h2-5,12H,6-7H2,1H3,(H,11,13)

InChI Key

VSGSDOAGPKCQBI-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=CC=CC=C1O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Lead Compound in Drug Development

2-Hydroxy-N-(2-methoxyethyl)benzamide serves as a lead compound in drug development due to its promising biological activities. Research indicates that it has potential anti-inflammatory and analgesic properties, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .

Mechanism of Action

The compound's mechanism of action involves the modulation of specific biological targets, including enzymes and receptors. Studies have shown that the hydroxyl and methoxyethyl groups enhance its binding affinity, which is crucial for therapeutic efficacy .

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential for treating chronic inflammatory conditions .
  • Antibacterial Properties : Another research highlighted its effectiveness against various bacterial strains, indicating its potential as an antibacterial agent .

Synthesis and Derivatives

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-hydroxybenzoic acid with methoxyethylamine under controlled conditions. This method is advantageous due to its simplicity and high yield .

Derivatives and Variants

Several derivatives of this compound have been synthesized to enhance its biological activity:

Compound NameKey Features
4-Hydroxy-N-(2-methoxyethyl)benzamideExhibits enhanced solubility and bioavailability
N-(benzyl carbamoyl)-2-hydroxy substituted benzamideDemonstrated significant antibacterial activity against Bacillus subtilis

These derivatives are being explored for their unique properties and potential applications in pharmacology .

Applications in Biological Research

Fluorescent Ligands Development

Recent studies have utilized this compound as a scaffold for developing fluorescent ligands aimed at studying protein interactions within cells. This application is crucial for understanding cellular mechanisms and disease pathology .

Complexing Agent in Pharmaceutical Formulations

The compound has been identified as a complexing agent in pharmaceutical formulations, particularly in the preparation of injectable solutions. Its ability to sequester metal ions enhances the stability and efficacy of certain drugs .

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The substituents on the benzamide ring and the N-linked group critically influence electronic properties and bioactivity:

Compound Benzamide Substituent N-Substituent Key Structural Features
2-Hydroxy-N-(2-methoxyethyl)benzamide 2-OH 2-Methoxyethyl Balanced lipophilicity; ether linkage
2-Hydroxy-N-(2-hydroxyethyl)benzamide 2-OH 2-Hydroxyethyl Higher polarity due to -OH group
2-Hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide 2-OH 3-Trifluoromethylphenyl Electron-withdrawing CF₃ group enhances stability
3-((5-Bromo-2-hydroxyphenyl)sulfonamido)-N-(2-methoxyethyl)benzamide (7o) 2-OH, 5-Br, sulfonamido 2-Methoxyethyl Sulfonamide adds hydrogen-bonding capacity

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃ in ) increase chemical stability but may reduce solubility .
  • Sulfonamide derivatives () introduce additional hydrogen-bonding sites, enhancing target binding in enzyme inhibition .

Key Observations :

  • Hydroxyalkyl substituents (e.g., 2-hydroxyethyl) achieve high yields (77–99%) under microwave or enzymatic conditions .
  • Bulky or electron-deficient groups (e.g., nitrobenzyl in ) reduce yields due to steric or electronic hindrance .

Key Observations :

  • Methoxyethyl-substituted compounds (e.g., 7o) show promise in targeted therapies due to optimized lipophilicity and hydrogen-bonding capacity .
  • Antitumor activity in HPAPB () highlights the role of hydroxamic acid moieties in HDAC inhibition .

Physicochemical and Spectral Properties

Compound Melting Point (°C) Solubility Spectral Data (¹H-NMR δ, ppm)
This compound Not reported Moderate in DMSO Aromatic protons: 6.8–7.5; -OCH₂: ~3.4
2-Hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide 160–165 (from ) Low in water CF₃: ~7.5 (aromatic); NH: 10.2
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 118–120 () High in chloroform CH₃: 1.4 (s, 6H); aromatic: 7.1–7.3

Key Observations :

  • Methoxyethyl and trifluoromethyl groups induce distinct NMR shifts, aiding structural elucidation .
  • Branched alkyl chains (e.g., in ) improve solubility in nonpolar solvents .

Preparation Methods

Direct Condensation of 2-Hydroxybenzoic Acid with 2-Methoxyethylamine

This one-pot method condenses 2-hydroxybenzoic acid with 2-methoxyethylamine using coupling agents, avoiding isolation of intermediates .

Procedure :

  • Activation : 2-Hydroxybenzoic acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) at 0°C .

  • Amidation : 2-Methoxyethylamine is added dropwise, and the mixture is stirred at room temperature for 24 hours.

  • Workup : The urea byproduct is filtered, and the solvent is evaporated. The residue is purified via flash chromatography (silica gel, ethyl acetate/hexane) .

Key Data :

ParameterValueSource
Yield65–82%
Coupling AgentDCC/HOBt
SolventTHF

Optimization Note :
Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields (78%) .

Alkylation of Precursor Benzamides

Adapted from allylation strategies in benzamide synthesis , this method introduces the methoxyethyl group via alkylation of a phenolic oxygen.

Procedure :

  • Protection : The hydroxyl group of 2-hydroxybenzamide is protected as a tert-butyldimethylsilyl (TBDMS) ether using TBDMS-Cl and imidazole in DMF .

  • Alkylation : The protected derivative is reacted with 2-methoxyethyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C .

  • Deprotection : The TBDMS group is removed using tetra-n-butylammonium fluoride (TBAF) in THF .

Key Data :

ParameterValueSource
Overall Yield58–67%
Alkylation Temperature60°C
Deprotection ReagentTBAF

Challenges :
Competitive N-alkylation may occur, necessitating excess alkylating agent (1.5 equiv) .

Deprotection Strategies for Hydroxy and Methoxyethyl Groups

This two-step method, derived from patent literature , involves temporary protection of functional groups to enhance regioselectivity.

Procedure :

  • Protection : 2-Hydroxybenzoic acid is methylated at the hydroxyl group using methyl iodide (CH₃I) and K₂CO₃ in acetone .

  • Amidation : The methyl-protected acid is converted to the corresponding amide with 2-methoxyethylamine using HATU as a coupling agent .

  • Deprotection : The methyl ether is cleaved with boron tribromide (BBr₃) in dichloromethane at −78°C .

Key Data :

ParameterValueSource
Deprotection Yield85–90%
Coupling AgentHATU
Reaction Time8 hours (amidation)

Critical Consideration :
BBr₃ is moisture-sensitive; reactions require strict anhydrous conditions .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Acid Chloride Coupling51–76≥98High purityLong reaction times
Direct Condensation65–8297One-pot procedureRequires expensive coupling agents
Alkylation58–6795RegioselectiveMultiple protection/deprotection steps
Deprotection Strategy85–9099High final yieldHazardous reagents (BBr₃)

Q & A

Q. What are the standard synthetic routes for preparing 2-hydroxy-N-(2-methoxyethyl)benzamide, and what reaction conditions are typically employed?

Q. How is the purity and structural integrity of this compound confirmed in experimental settings?

  • Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. Structural confirmation employs 1H^1H-/13C^{13}C-NMR to verify the benzamide backbone (δ 7.5–8.2 ppm for aromatic protons) and methoxyethyl group (δ 3.3–3.6 ppm for OCH2_2). FTIR identifies key functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) . For crystalline derivatives, single-crystal X-ray diffraction resolves bond angles and packing motifs .

Q. What initial biological screening assays are recommended to assess the bioactivity of this compound?

  • Methodological Answer : Begin with in vitro assays:
  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli; CLSI guidelines).
  • Anti-inflammatory : COX-2 inhibition ELISA or LPS-induced cytokine (IL-6, TNF-α) suppression in macrophages.
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293, HepG2) to determine IC50_{50} .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound using factorial design or alternative catalysts?

  • Methodological Answer : Apply a 2k^k factorial design to evaluate variables: temperature (40–80°C), solvent polarity (DCM vs. THF), and catalyst loading (EDCI: 1.0–1.5 eq). Response surface methodology (RSM) identifies optimal conditions. Alternative catalysts like DMAP (4-dimethylaminopyridine) enhance acylation efficiency, reducing reaction time by 30% .

  • Example Optimization Table :

VariableLow LevelHigh LevelEffect on Yield
Temperature40°C80°C+22%
SolventDCMTHF-15%
CatalystEDCIDMAP+18%

Q. What strategies are effective in elucidating the structure-activity relationships (SAR) of this compound for therapeutic development?

  • Methodological Answer :
  • Substituent Variation : Replace the methoxyethyl group with ethylhexyl or aminoethyl chains to assess hydrophobicity/H-bonding effects .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict binding to targets like Trypanosoma brucei tubulin (PDB: 5LMM). Validate with SPR (surface plasmon resonance) for binding affinity (KD_D) .
  • Meta-Nitrophenyl Analogs : Introduce electron-withdrawing groups (e.g., -NO2_2) to enhance electrophilic interactions, improving antitrypanosomal activity by 3-fold .

Q. How should discrepancies in reported biological activities of this compound derivatives be analyzed and resolved?

  • Methodological Answer :
  • Purity Check : Re-analyze disputed compounds via LC-MS to rule out impurities (>98% purity required).
  • Assay Standardization : Compare protocols for cytotoxicity (e.g., MTT vs. resazurin assays) and adjust for interference from methoxyethyl groups.
  • Structural Confirmation : Re-examine NMR data for regioisomeric contamination (e.g., ortho vs. para substitution) using NOESY .

Q. What advanced pharmacological models are suitable for evaluating the drug delivery potential of this compound?

  • Methodological Answer :
  • Nanocarrier Compatibility : Formulate PEGylated liposomes or PLGA nanoparticles to enhance solubility. Monitor drug release kinetics (pH 7.4 vs. 5.5) using dialysis membranes .
  • In Vivo Pharmacokinetics : Administer radiolabeled 14C^{14}C-benzamide derivatives to rats; quantify bioavailability via LC-MS/MS. Assess tissue distribution (brain, liver) and half-life (t1/2_{1/2}) .

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